molecular formula C9H18N2O B13231035 10-Methyl-1,5-diazecan-2-one

10-Methyl-1,5-diazecan-2-one

Cat. No.: B13231035
M. Wt: 170.25 g/mol
InChI Key: MMHXPHRADTWCJS-UHFFFAOYSA-N
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Description

10-Methyl-1,5-diazecan-2-one is a chemical compound with the molecular formula C9H18N2O It is a member of the diazepane family, which are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Methyl-1,5-diazecan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 1,6-diaminohexane with methyl isocyanate. The reaction is carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the product. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

10-Methyl-1,5-diazecan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

10-Methyl-1,5-diazecan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 10-Methyl-1,5-diazecan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazepane: A similar compound with a six-membered ring containing two nitrogen atoms.

    1,5-Diazepane: Another related compound with a seven-membered ring but without the methyl substitution.

Uniqueness

10-Methyl-1,5-diazecan-2-one is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This substitution can lead to differences in the compound’s interaction with molecular targets and its overall properties compared to other diazepanes.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

10-methyl-1,5-diazecan-2-one

InChI

InChI=1S/C9H18N2O/c1-8-4-2-3-6-10-7-5-9(12)11-8/h8,10H,2-7H2,1H3,(H,11,12)

InChI Key

MMHXPHRADTWCJS-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCNCCC(=O)N1

Origin of Product

United States

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